molecular formula C21H17F3N4 B1678903 5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine CAS No. 873786-09-5

5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine

Cat. No. B1678903
M. Wt: 382.4 g/mol
InChI Key: NODCQQSEMCESEC-UHFFFAOYSA-N
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Description

The compound “5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine” is a chemical substance that has been studied for its potential use in the treatment of tenosynovial giant cell tumour, a condition where the tissue surrounding the joints and tendons expands abnormally .


Synthesis Analysis

The synthesis of this compound involves the creation of 1H-pyrrolo[2,3-b]pyridine derivatives, which have shown potent activities against FGFR1, 2, and 3 . One of these derivatives, compound 4h, exhibited potent FGFR inhibitory activity .


Chemical Reactions Analysis

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . These compounds have been studied for their potential use in cancer therapy, particularly in cases where the FGFR signaling pathway plays a significant role .

Scientific Research Applications

Synthesis and Catalysis

The compound 5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine has been utilized in the synthesis of azaindoles, a class of compounds with a range of biological activities. Gala et al. (2014) described the synthesis of substituted 1-benzyl-1H-pyrrolo[2,3-b]pyridines using cycloisomerization, a process catalyzed by gold compounds (Gala et al., 2014).

Anticancer Activity

A study by Mallisetty et al. (2023) focused on the design and synthesis of novel compounds based on Pyrrolyl-Pyridines, including derivatives of 5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine. These compounds were evaluated for their anticancer properties, with significant activity observed against various human cancer cell lines (Mallisetty et al., 2023).

Neuropharmacology

The compound has been studied for its potential neuropharmacological applications. Elokdah et al. (2007) synthesized novel derivatives of 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines, demonstrating their high binding affinity for the 5-HT6 receptor. These compounds showed potential as 5-HT6 receptor agonists or antagonists, indicating their potential use in treating neurological disorders (Elokdah et al., 2007).

Catalytic Applications

Morales-Salazar et al. (2022) reported the synthesis of a related compound, 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, using a one-pot process. This process involved a cascade of reactions, indicating the potential use of these compounds in catalysis and material science (Morales-Salazar et al., 2022).

Miscellaneous Applications

The compound and its derivatives have been explored in various other scientific applications, including as ligands in coordination chemistry, in the synthesis of complex organic molecules, and as intermediates in pharmaceutical research, as demonstrated in studies by Singh et al. (2017) and Girgis et al. (1989) (Singh et al., 2017), (Girgis et al., 1989)

properties

IUPAC Name

5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODCQQSEMCESEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine

CAS RN

873786-09-5
Record name 873786-09-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a round bottom flask was added compound 14 (200.0 mg, 0.50 mmol) and trifluoroacetic acid (5.0 mL, 0.065 mol) and triethylsilane (3.0 mL, 0.019 mol). The reaction was stirred at room temperature for 30 min, poured into aqueous sodium bicarbonate, and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, concentrated and purified to give pure product 12 (Table 1 Cmpd 1-3) (120.0 mg, yield=62.8%) as a white solid (M+1=383).
Name
compound 14
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine
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5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine
Reactant of Route 3
5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine
Reactant of Route 4
5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine
Reactant of Route 5
5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine
Reactant of Route 6
Reactant of Route 6
5-(1h-Pyrrolo[2,3-B]pyridin-3-Ylmethyl)-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine

Citations

For This Compound
1
Citations
BP Awasthi, D Guragain, P Chaudhary, JG Jee… - Chemico-Biological …, 2023 - Elsevier
Macrophage colony-stimulating factor (M-CSF, also known as CSF1) in tumor tissues stimulates tumor growth and tumor-induced angiogenesis through an autocrine and paracrine …
Number of citations: 3 www.sciencedirect.com

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